3-Amino-2,5-dimethylhexan-2-ol
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Overview
Description
3-Amino-2,5-dimethylhexan-2-ol is an organic compound with the molecular formula C8H19NO It is a chiral molecule with a hydroxyl group (-OH) and an amino group (-NH2) attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,5-dimethylhexan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions and yields the desired alcohol with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediate. This process is often carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,5-dimethylhexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form an amine using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a metal catalyst like palladium on carbon (Pd/C).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Alkyl halides or other substituted derivatives.
Scientific Research Applications
3-Amino-2,5-dimethylhexan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 3-Amino-2,5-dimethylhexan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups allow it to form hydrogen bonds and electrostatic interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: Similar in structure but with a different carbon backbone.
3-Amino-1,2-propanediol: Contains both amino and hydroxyl groups but with a shorter carbon chain.
2-Amino-2-methyl-1,3-propanediol: Another compound with both functional groups but different spatial arrangement.
Uniqueness
3-Amino-2,5-dimethylhexan-2-ol is unique due to its specific arrangement of functional groups and carbon backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C8H19NO |
---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
3-amino-2,5-dimethylhexan-2-ol |
InChI |
InChI=1S/C8H19NO/c1-6(2)5-7(9)8(3,4)10/h6-7,10H,5,9H2,1-4H3 |
InChI Key |
JSOXSSLAYMTIMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(C)(C)O)N |
Origin of Product |
United States |
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